Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15826981
InChI: InChI=1S/C10H14N2O3S/c1-10(2,3)15-9(14)11-4-8-12-7(5-13)6-16-8/h5-6H,4H2,1-3H3,(H,11,14)
SMILES:
Molecular Formula: C10H14N2O3S
Molecular Weight: 242.30 g/mol

Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate

CAS No.:

VCID: VC15826981

Molecular Formula: C10H14N2O3S

Molecular Weight: 242.30 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate -

Description

Tert-butyl ((4-formylthiazol-2-yl)methyl)carbamate is a chemical compound belonging to the carbamate class, which includes esters or salts of carbamic acid. This specific derivative is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural components: a tert-butyl group, a formylthiazole moiety, and a carbamate functional group.

Synthesis Methods

The synthesis of tert-butyl ((4-formylthiazol-2-yl)methyl)carbamate typically involves several steps, often starting with thiazole derivatives reacting with tert-butyl carbamate under specific conditions such as phase-transfer catalysis to enhance product yield.

Example Synthesis Pathway:

  • Starting Material: N-Boc-D-serine.

  • Condensation: With benzylamine to form the desired thiazole derivative.

  • Reaction Conditions: Ethyl acetate as solvent at controlled temperatures.

Structural Components:

  • Tert-butyl Group: Provides steric protection.

  • Formaldehyde Group on Thiazole Ring: Offers reactivity for further derivatization.

  • Carbamate Moiety: Facilitates interaction with biological targets.

Potential Applications:

  • Medicinal Chemistry Research: For developing new therapeutic agents.

  • Organic Synthesis Intermediates: Useful in constructing complex molecules due to their reactive groups.

Research Findings and Future Directions

Research on similar compounds suggests that modifications of the thiazole ring can lead to significant changes in biological activity, making this compound an interesting candidate for further study in drug development processes .

Future Studies Needed:

  • Detailed pharmacokinetic studies.

  • In-depth analysis of its interaction mechanisms at the molecular level using techniques like docking simulations .

Given the current state of research, more comprehensive studies are required to fully elucidate its effects and potential therapeutic uses .

References:
EvitaChem - Tert-butyl ((4-formytlhizol-2-YL)methyl)carbamate PMC - Synthesis of tert-butly (substituted benzamido)phenylicarbamate derivatives ChemBK - TERT-BUTYL ((4-FORMYLTHIAZOL-2-YL)METHYL)CARBAMATE PMC - Abstract: Derivatives related but not identical PMC - Acetylcholinesterase inhibitors based on coumarin-thazole hybrids

Product Name Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate
Molecular Formula C10H14N2O3S
Molecular Weight 242.30 g/mol
IUPAC Name tert-butyl N-[(4-formyl-1,3-thiazol-2-yl)methyl]carbamate
Standard InChI InChI=1S/C10H14N2O3S/c1-10(2,3)15-9(14)11-4-8-12-7(5-13)6-16-8/h5-6H,4H2,1-3H3,(H,11,14)
Standard InChIKey SGTJWNJGMQUQSN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1=NC(=CS1)C=O
PubChem Compound 22916672
Last Modified Aug 09 2024

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